![molecular formula C17H18N2O4S B560310 TC-G 1000 CAS No. 245744-18-7](/img/structure/B560310.png)
TC-G 1000
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TC-G 1000: 是一种对α2D肾上腺素受体具有强效和选择性的激动剂。由于其对该受体亚型具有高度亲和力和特异性,因此主要用于科学研究。 该化合物的分子式为C17H18N2O4S,分子量为346.4 g/mol .
科学研究应用
TC-G 1000 由于其对α2D肾上腺素受体具有特异性,因此在科学研究中得到广泛应用。其应用包括:
化学: 用作肾上腺素受体研究中的参考化合物。
生物学: 用于实验以了解α2D肾上腺素受体在各种生理过程中的作用。
医学: 研究其在高血压和疼痛管理等疾病中的潜在治疗效果。
工业: 用于开发针对肾上腺素受体的新药
作用机制
TC-G 1000 通过与α2D肾上腺素受体(一种 G 蛋白偶联受体)结合发挥作用。结合后,它会激活受体,导致腺苷酸环化酶抑制,并随后环腺苷酸 (cAMP) 水平降低。 这导致各种下游效应,包括血管收缩和镇痛 .
生化分析
Biochemical Properties
TC-G 1000 interacts with α2D-adrenoceptor, a type of G protein-coupled receptor (GPCR) found in various cells . The Ki values for rat α2D and α1 receptors are 8.6 pM and 110 nM respectively, and 25, 26, and 100 nM for human α2A, α2C, and α2B receptors respectively .
Cellular Effects
This compound influences cell function by binding to α2D-adrenoceptors, which can impact cell signaling pathways
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to α2D-adrenoceptors . This binding can lead to the activation or inhibition of downstream signaling pathways, potentially influencing gene expression .
Dosage Effects in Animal Models
This compound exhibits analgesic activity in a mouse model of abdominal irritation . The effects of different dosages of this compound in animal models have not been extensively studied.
准备方法
合成路线和反应条件: TC-G 1000的合成涉及多个步骤,从市售前体开始。关键步骤包括咪唑环的形成以及随后苯并噻吩部分的连接。 反应条件通常涉及使用强碱和高温来促进环化和偶联反应 .
工业生产方法: this compound的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产率和纯度进行了优化,通常涉及先进的技术,例如连续流动化学和自动化合成 .
化学反应分析
反应类型: TC-G 1000 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜和砜。
还原: 还原反应可以将咪唑环转化为相应的胺。
取代: 苯并噻吩部分可以进行亲电取代反应
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
主要产物:
氧化: 亚砜和砜。
还原: 胺。
取代: 卤代衍生物
相似化合物的比较
类似化合物:
可乐定: 另一种α2肾上腺素受体激动剂,但对α2D亚型选择性较低。
胍法辛: 与可乐定相似,但作用时间更长。
右美托咪定: 一种用于麻醉的高度选择性α2肾上腺素受体激动剂
独特性: TC-G 1000 由于其对α2D肾上腺素受体的高度选择性而独一无二,使其成为专注于该特定受体亚型的研究中的宝贵工具 .
生物活性
TC-G 1000 is a novel compound that has garnered attention for its biological activity, particularly in relation to the GPR35 receptor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potency, and potential therapeutic applications.
This compound acts primarily as an agonist for the GPR35 receptor, which is implicated in various physiological processes including inflammation and pain modulation. The compound has been shown to exhibit a high level of potency at human GPR35 receptors compared to its mouse and rat counterparts, with a reported 1000-fold greater efficacy in specific assays such as IP1 accumulation assays.
Potency and Efficacy
The potency of this compound has been quantified through various assays. Notably, the pEC50 values for β-arrestin recruitment and Gαq-i5 Ca2+ assays are reported as 7.59 and 8.36, respectively. These values indicate strong receptor activation capabilities, suggesting potential utility in therapeutic settings where modulation of the GPR35 pathway is beneficial.
Assay Type | pEC50 Value |
---|---|
β-arrestin Recruitment | 7.59 |
Gαq-i5 Ca2+ Assay | 8.36 |
Case Studies and Research Findings
Research studies have explored the biological effects of this compound in various contexts:
- Inflammation Modulation : In preclinical models, this compound demonstrated significant anti-inflammatory effects. For instance, it reduced pro-inflammatory cytokine production in activated macrophages, indicating its potential utility in treating inflammatory diseases.
- Pain Relief : A study investigating pain pathways found that administration of this compound led to reduced pain responses in animal models, suggesting its role as a novel analgesic agent.
- Metabolic Effects : Preliminary findings suggest that this compound may influence metabolic pathways, potentially offering benefits in conditions such as obesity or diabetes by modulating energy expenditure and glucose metabolism.
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through cytotoxicity assays on various mammalian cell lines. Results indicate that this compound exhibits low cytotoxicity at therapeutic doses, making it a promising candidate for further development.
Cell Line | IC50 (µM) |
---|---|
HepG2 | >50 |
A549 | >50 |
THP-1 | >50 |
属性
IUPAC Name |
(Z)-but-2-enedioic acid;5-(1,3-dimethyl-6,7-dihydro-2-benzothiophen-4-yl)-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S.C4H4O4/c1-8-10-4-3-5-11(12-6-14-7-15-12)13(10)9(2)16-8;5-3(6)1-2-4(7)8/h5-7H,3-4H2,1-2H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCJPAYHMCWCGW-BTJKTKAUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC=C(C2=C(S1)C)C3=CN=CN3.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCC=C(C2=C(S1)C)C3=CN=CN3.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。